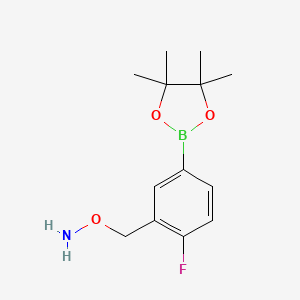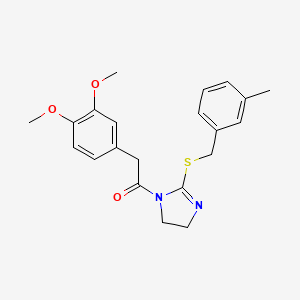![molecular formula C11H16N4O5 B2545161 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol CAS No. 346704-14-1](/img/structure/B2545161.png)
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol is a chemical compound with the molecular formula C11H16N4O5 and a molecular weight of 284.27 g/mol . This compound is characterized by the presence of a dinitrophenyl group, which is known for its electron-withdrawing properties, and an amino alcohol moiety, which imparts both basic and nucleophilic characteristics to the molecule .
科学的研究の応用
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol has several applications in scientific research, including:
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol typically involves the reaction of 2,4-dinitroaniline with an appropriate alkylating agent, followed by reduction and subsequent functional group transformations . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the starting materials are mixed in reactors under controlled conditions. The reaction mixture is then subjected to purification processes such as crystallization, distillation, or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amino alcohols.
作用機序
The mechanism of action of 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol involves its interaction with biological molecules through its reactive functional groups. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The amino alcohol moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
類似化合物との比較
Similar Compounds
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)ethanol: Similar structure but with an ethanol backbone instead of propanol.
2-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-1-ol: Similar structure but with the amino group attached to a different carbon atom.
Uniqueness
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the dinitrophenyl group and the amino alcohol moiety allows for versatile applications in various fields of research and industry .
特性
IUPAC Name |
1-[2-(2,4-dinitroanilino)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPHZEOVTROAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2545086.png)
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545087.png)


![3-(3-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide](/img/structure/B2545093.png)
![N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2545094.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545096.png)




